molecular formula C15H20O4 B2428986 Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate CAS No. 1027256-76-3

Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B2428986
CAS No.: 1027256-76-3
M. Wt: 264.321
InChI Key: WDHBITOCHSJBMF-UHFFFAOYSA-N
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Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is a chemical compound with the molecular formula C15H21NO4. It is known for its potential biological activity and various applications in scientific research . This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(1-aminoethyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 3-((tert-butoxycarbonyl)amino)benzoate
  • Methyl 3-(1-aminoethyl)benzoate
  • Methyl 3-(1-((tert-butoxycarbonyl)amino)propyl)benzoate

Comparison: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to the presence of both the tert-butoxycarbonyl-protected amine and the ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The compound’s structure also provides stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1027256-76-3

Molecular Formula

C15H20O4

Molecular Weight

264.321

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoate

InChI

InChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3

InChI Key

WDHBITOCHSJBMF-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C

solubility

not available

Origin of Product

United States

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